![molecular formula C19H18N4O B5098999 N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide](/img/structure/B5098999.png)
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the cyanoethyl group or the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Applications De Recherche Scientifique
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an allosteric activator of human glucokinase, which is a target for type-2 diabetes treatment.
Biological Studies: The compound is studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Chemical Research: It serves as a precursor for the synthesis of other benzimidazole derivatives with potential biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets:
Glucokinase Activation: The compound binds to the allosteric site of human glucokinase, enhancing its catalytic activity and thereby increasing glucose metabolism.
Anticancer Activity: It exerts its anticancer effects by interfering with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds also act as allosteric activators of glucokinase and have similar hypoglycemic effects.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)- (4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound shares a similar benzimidazole core but has different substituents, leading to varied biological activities.
Uniqueness
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide is unique due to its specific cyanoethyl group, which imparts distinct chemical reactivity and biological properties. Its ability to act as an allosteric activator of glucokinase and its potential anticancer activity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-11-6-12-23-17-10-5-4-9-16(17)22-18(23)13-19(24)21-14-15-7-2-1-3-8-15/h1-5,7-10H,6,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXSEVWSKURTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5098926.png)
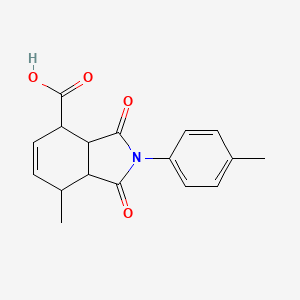
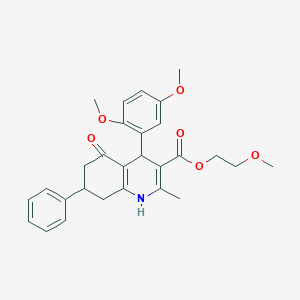
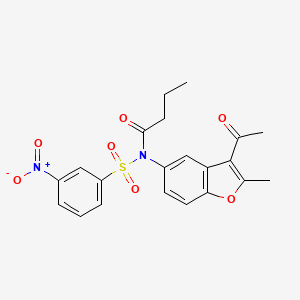
![6-(methylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5098948.png)
![4-chloro-2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5098954.png)
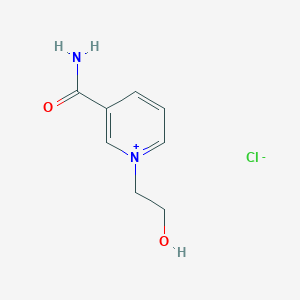
![2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5098967.png)
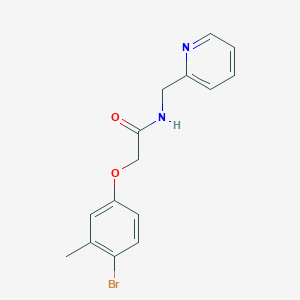
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5098998.png)
![ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B5099006.png)
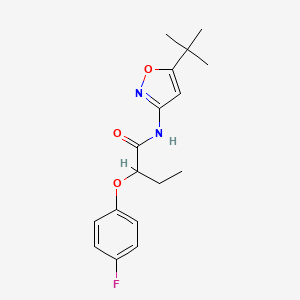
![2-acetyl-3-(3-iodophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5099019.png)

